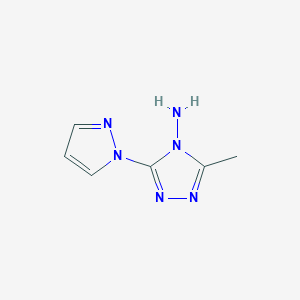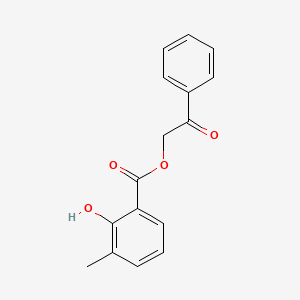![molecular formula C19H9BrCl2N4O B14949521 (2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated imidazopyridine core, a dichlorophenyl-substituted furan ring, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the bromination of imidazopyridine, followed by the introduction of the dichlorophenyl-substituted furan ring through a series of coupling reactions. The final step involves the addition of the cyano group under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom in the imidazopyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The brominated imidazopyridine core and the dichlorophenyl-substituted furan ring allow the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A closely related compound with a similar structure but lacking the (E)-configuration.
1-(6-CHLORO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A compound where the bromine atom is replaced with chlorine, leading to different chemical properties.
Uniqueness
The uniqueness of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE lies in its specific configuration and the presence of both bromine and cyano groups
Propiedades
Fórmula molecular |
C19H9BrCl2N4O |
|---|---|
Peso molecular |
460.1 g/mol |
Nombre IUPAC |
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H9BrCl2N4O/c20-12-7-16-19(24-9-12)26-18(25-16)11(8-23)5-13-2-4-17(27-13)10-1-3-14(21)15(22)6-10/h1-7,9H,(H,24,25,26)/b11-5+ |
Clave InChI |
WAQKFVIQEJVSIF-VZUCSPMQSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
